Tenellin

描述

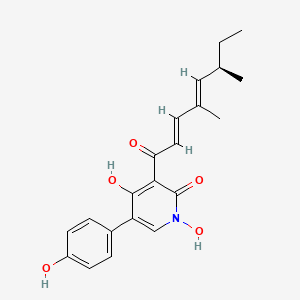

yellow pigments found in fungi of the genus Beauveria; structure

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-[(2E,4E,6R)-4,6-dimethylocta-2,4-dienoyl]-1,4-dihydroxy-5-(4-hydroxyphenyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5/c1-4-13(2)11-14(3)5-10-18(24)19-20(25)17(12-22(27)21(19)26)15-6-8-16(23)9-7-15/h5-13,23,25,27H,4H2,1-3H3/b10-5+,14-11+/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YELFBSBOFKWHSL-UCFWAISOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C=C(C)C=CC(=O)C1=C(C(=CN(C1=O)O)C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)/C=C(\C)/C=C/C(=O)C1=C(C(=CN(C1=O)O)C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53823-15-7 | |

| Record name | Tenellin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053823157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TENELLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E0EXM5N1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Tenellin Biosynthesis Pathway in Beauveria bassiana

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beauveria bassiana, an entomopathogenic fungus, is a natural source of a diverse array of secondary metabolites with significant biological activities. Among these, tenellin, a 2-pyridone alkaloid, has garnered considerable interest due to its unique structure and potential applications. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in Beauveria bassiana, detailing the genetic and enzymatic machinery, experimental methodologies for its study, and quantitative data on its production. This document is intended to serve as a core resource for researchers in natural product chemistry, mycology, and drug development.

The this compound Biosynthesis Pathway: A Step-by-Step Elucidation

The biosynthesis of this compound is orchestrated by a dedicated gene cluster that encodes a series of enzymes responsible for the assembly of its complex architecture. The pathway initiates with the formation of a polyketide-amino acid hybrid molecule, which undergoes subsequent enzymatic modifications to yield the final this compound product.

The core of the this compound biosynthetic machinery is a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme, designated as TenS . This large, multidomain protein is responsible for the initial assembly of the molecular backbone. The biosynthesis is initiated by the condensation of acetyl-CoA and malonyl-CoA units by the PKS domains of TenS. A crucial aspect of this initial phase is the involvement of a discrete, trans-acting enoyl reductase, TenC , which is essential for the correct processing of the growing polyketide chain.[1]

The polyketide intermediate is then transferred to the NRPS module of TenS, where it is condensed with L-phenylalanine. This hybrid molecule then undergoes cyclization to form the initial tetramic acid intermediate, prethis compound-A .[2][3]

The subsequent steps in the pathway involve a series of oxidative modifications catalyzed by two distinct cytochrome P450 monooxygenases. The first, TenA (encoded by ORF1), catalyzes a remarkable oxidative ring expansion of prethis compound-A, transforming the five-membered tetramic acid ring into the characteristic six-membered 2-pyridone core of this compound.[4] This is a key step in defining the pyridone structure.

The final step in the biosynthesis of this compound is the N-hydroxylation of the pyridone ring, a reaction catalyzed by a second cytochrome P450 monooxygenase, TenB (encoded by ORF2).[4] This enzymatic transformation adds the hydroxyl group to the nitrogen atom of the pyridone ring, completing the synthesis of this compound.

The expression of the this compound biosynthesis gene cluster is regulated by a pathway-specific transcription factor, TenR . Overexpression of tenR has been shown to significantly increase the production of this compound and its derivatives, highlighting its role as a key regulatory element.

Quantitative Data on this compound Production

Precise quantification of this compound and its intermediates is crucial for understanding the efficiency of the biosynthetic pathway and for metabolic engineering efforts. While comprehensive, directly comparable tabular data is sparse in the literature, some studies provide valuable quantitative insights.

Table 1: Production of this compound and Related Metabolites in Beauveria bassiana

| Strain/Condition | Metabolite | Production Level | Reference |

| B. bassiana ferricrocin-deficient mutants (T1, T3, T5) under iron-replete conditions | Iron-tenellin complex | 247-289 mg/g cell dry weight | |

| B. bassiana wild-type under iron-replete conditions | This compound and iron-tenellin complex | Not detected |

Note: This table highlights the induction of the this compound pathway under specific genetic and environmental conditions. Further research is needed to provide a direct comparison of this compound yields in wild-type versus tenS knockout mutants under standard culture conditions.

Experimental Protocols

A variety of molecular and analytical techniques are employed to investigate the this compound biosynthesis pathway. The following sections provide an overview of key experimental protocols.

Gene Knockout via CRISPR/Cas9

The targeted disruption of genes within the this compound biosynthesis cluster is essential for functional characterization. The CRISPR/Cas9 system has been successfully adapted for use in Beauveria bassiana.

Methodology:

-

gRNA Design: Design single guide RNAs (sgRNAs) to target a specific region within the gene of interest (e.g., tenS). The selection of a suitable protospacer adjacent motif (PAM) is critical for Cas9 recognition.

-

Vector Construction: The sgRNA is cloned into a vector containing the Cas9 nuclease gene under the control of a suitable promoter for expression in Beauveria bassiana. A selection marker, such as the ura5 gene for uridine prototrophy, is also included.

-

Transformation: The CRISPR/Cas9 vector is introduced into Beauveria bassiana protoplasts or blastospores. Agrobacterium tumefaciens-mediated transformation is a commonly used method.

-

Selection and Screening: Transformants are selected on a medium lacking the nutrient corresponding to the auxotrophic marker (e.g., medium without uridine for ura5 selection). Putative knockout mutants are then screened by PCR using primers flanking the target region to identify deletions or insertions.

-

Verification: The successful knockout is confirmed by Southern blotting and/or DNA sequencing of the targeted locus.

PCR Primers for Amplification of this compound Biosynthesis Genes:

A study by Eley et al. (2007) utilized the following primers for PCR amplification related to the this compound biosynthesis cluster.

| Primer Name | Sequence (5' to 3') |

| Bb5tail2 | GTACCCATCGTTGAAGCAGAGGCTGTATGTC |

| Bb5tail4 | CATAGACGGCTTTCAGAATCTCTGGCTCAATGGA |

| Bb3tail1 | AATCGACGACGACGACGACAACGACGACCGT |

| Bb3tail3 | ATTCACGAGTTTCGGGAGCACATGGAATCTGT |

| Probe1F | GATCCGCAACAGCGGACACTC |

| Probe1R | GTCAGCCCGGAGCTCAAGC |

| Probe2F | CATGTGGTTGTGACGAGCC |

| Probe2R | GGATCCGAAATCCACACTGGC |

| KOProbeF | TCCACGGTGCTGACAAGG |

| KOProbeR | AGCGGCTAATGTCTTCCTGC |

| intron1F | GAATGCCACGGCACTGGCAC |

| intron1R | CTTGGGATGCTGCCTCAGATG |

| intron2F | GTTGCAGATGCTTCACGCCG |

| intron2R | CCCAGGTTCCTCGTGGCATG |

Source: Supporting Information, Eley et al., ChemBioChem, 2007.

Metabolite Extraction and Analysis by UPLC-Q-Orbitrap MS

Accurate detection and quantification of this compound and its precursors are achieved through high-performance liquid chromatography coupled with high-resolution mass spectrometry.

Methodology:

-

Culture and Extraction: Beauveria bassiana is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) for a defined period. The fungal mycelium is then separated from the culture broth by filtration. The metabolites can be extracted from the culture filtrate and/or the mycelium using an organic solvent such as ethyl acetate or 70% ethanol. The organic extract is then dried and redissolved in a suitable solvent (e.g., methanol) for analysis.

-

UPLC-Q-Orbitrap MS Analysis: The extracted metabolites are separated using an ultra-performance liquid chromatography (UPLC) system equipped with a suitable column (e.g., a C18 reversed-phase column). The separated compounds are then introduced into a Q-Orbitrap mass spectrometer for detection and identification.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly used for reversed-phase separation.

-

Mass Spectrometry: The mass spectrometer is operated in a data-dependent acquisition mode to acquire both full scan MS and MS/MS data. High-resolution accurate mass (HRAM) data from the Orbitrap analyzer allows for the confident identification of metabolites based on their elemental composition. Fragmentation patterns from the MS/MS scans provide further structural confirmation.

-

-

Quantification: Quantification of this compound can be achieved by creating a standard curve using a purified this compound standard and comparing the peak areas of the analyte in the samples to the standard curve.

Visualizations

This compound Biosynthesis Pathway

References

- 1. ijpncs.uitm.edu.my [ijpncs.uitm.edu.my]

- 2. Beauveria bassiana Xylanase: Characterization and Wastepaper Deinking Potential of a Novel Glycosyl Hydrolase from an Endophytic Fungal Entomopathogen [mdpi.com]

- 3. Rapid analysis of insecticidal metabolites from the entomopathogenic fungus Beauveria bassiana 331R using UPLC-Q-Orbitrap MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Tenellin-Producing Fungal Species for Researchers, Scientists, and Drug Development Professionals

Abstract

Tenellin, a yellow pyridone pigment, has garnered significant interest for its diverse biological activities. This document provides a comprehensive overview of the fungal species known to produce this compound, with a focus on providing researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative production data, and an in-depth look at its biosynthetic pathway. This guide is intended to serve as a foundational resource for the exploration and exploitation of this compound and its derivatives.

This compound-Producing Fungal Species: A Definitive List

This compound production is predominantly associated with the entomopathogenic fungal genus Beauveria. Extensive literature reviews and database searches have identified the following species as confirmed producers of this compound.

-

Beauveria bassiana : This species is the most widely reported and studied producer of this compound.[1][2][3][4][5] It is a common insect pathogen and has been the subject of most of the biosynthetic and toxicological studies related to this compound.

-

Beauveria neobassiana : Recent bioprospection studies have confirmed the production of this compound and its analogues by B. neobassiana, highlighting the potential for discovering novel derivatives from this species.

-

Beauveria tenella : Older literature also reports B. tenella as a producer of this compound and the related compound bassianin.

It is important to note that while other fungal genera, such as Aspergillus and Cladosporium, are known for their prolific production of a wide array of secondary metabolites, there is no credible evidence to date of this compound production by species within these genera. Reports of related pyridone structures in Aspergillus nidulans do not confirm the presence of this compound itself.

Quantitative Analysis of this compound Production

Quantifying the yield of secondary metabolites is crucial for assessing the feasibility of large-scale production for research or commercial purposes. The production of this compound can be significantly influenced by culture conditions and the specific fungal strain used.

| Fungal Species | Strain Type | Culture Condition | This compound Yield (mg/g cell dry weight) | Reference |

| Beauveria bassiana | Ferricrocin-deficient mutants (T1, T3, T5) | Iron-replete | 247-289 | |

| Beauveria neobassiana | Wild Type (BCC 31604) | Liquid Culture (PDB) | 4.0 mg from 10 L culture |

Note: The yield from B. neobassiana is presented as the total isolated amount from a large-scale culture and not as mg/g of cell dry weight.

Experimental Protocols

The following sections provide detailed methodologies for the cultivation of this compound-producing fungi, and the subsequent extraction, purification, and characterization of this compound.

Fungal Cultivation

Objective: To cultivate Beauveria species for the production of this compound.

Materials:

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Sterile flasks

-

Shaking incubator

-

Fungal strain of Beauveria bassiana or Beauveria neobassiana

Procedure:

-

Inoculate the Beauveria strain onto PDA plates and incubate at 25°C for 7-10 days until sufficient sporulation is observed.

-

Prepare a spore suspension by flooding the PDA plate with sterile distilled water containing 0.05% (v/v) Tween 80 and gently scraping the surface with a sterile loop.

-

Adjust the spore concentration to 1 x 10^7 spores/mL using a hemocytometer.

-

Inoculate 100 mL of PDB in a 250 mL flask with 1 mL of the spore suspension.

-

Incubate the liquid culture at 25°C in a shaking incubator at 150 rpm for 10-14 days.

Extraction and Purification of this compound

Objective: To extract and purify this compound from the fungal culture.

Materials:

-

Acetone

-

Ethyl acetate

-

Chloroform

-

Büchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Separate the fungal mycelia from the culture broth by vacuum filtration using a Büchner funnel.

-

Mycelial Extraction:

-

Submerge the collected mycelia in acetone and sonicate for 30 minutes.

-

Filter the mixture to separate the acetone extract.

-

Repeat the extraction process twice.

-

Combine the acetone extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Resuspend the dried extract in a minimal amount of methanol.

-

-

Culture Filtrate Extraction:

-

Transfer the culture filtrate to a separatory funnel.

-

Perform a liquid-liquid extraction with an equal volume of ethyl acetate. Shake vigorously and allow the layers to separate.

-

Collect the upper ethyl acetate layer.

-

Repeat the extraction twice more.

-

Combine the ethyl acetate extracts and evaporate to dryness.

-

-

Purification by Preparative HPLC:

-

Dissolve the crude extracts in the HPLC mobile phase.

-

Filter the sample through a 0.22 µm syringe filter.

-

Inject the sample into a preparative HPLC system equipped with a C18 column.

-

Use a gradient of acetonitrile and water as the mobile phase to elute the compounds.

-

Collect the fractions corresponding to the this compound peak, which can be monitored by UV detection at approximately 350 nm.

-

Evaporate the solvent from the collected fractions to obtain pure this compound.

-

Structural Characterization of this compound

Objective: To confirm the identity and structure of the purified this compound.

Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified this compound in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).

-

Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

-

The characteristic chemical shifts and correlation signals can be compared with published data to confirm the structure of this compound.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Analyze the purified compound using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to determine the accurate mass and elemental composition of this compound.

-

Biosynthesis of this compound in Beauveria bassiana

The biosynthesis of this compound in Beauveria bassiana is a complex process involving a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) and several modifying enzymes. The core of the biosynthetic machinery is the ten gene cluster.

Key Enzymes and Their Functions

-

TenS (this compound Synthetase): A large, multifunctional PKS-NRPS enzyme responsible for the initial assembly of the polyketide chain and its condensation with L-tyrosine to form the initial tetramic acid intermediate.

-

TenC (Enoyl Reductase): An enoyl reductase that acts in trans to assist TenS in the reduction steps during polyketide chain assembly.

-

TenA (Cytochrome P450 Monooxygenase): Catalyzes the oxidative ring expansion of the tetramic acid precursor, prethis compound A, to form the pyridone ring of prethis compound B.

-

TenB (Cytochrome P450 Monooxygenase): Performs the final N-hydroxylation of prethis compound B to yield this compound.

Signaling Pathway Diagram

The following diagram illustrates the key steps in the this compound biosynthetic pathway.

Caption: Biosynthetic pathway of this compound in Beauveria bassiana.

Experimental Workflow for Biosynthetic Gene Cluster Analysis

The following workflow outlines the general steps involved in identifying and characterizing the this compound biosynthetic gene cluster.

Caption: Experimental workflow for this compound biosynthetic gene cluster analysis.

Conclusion

This technical guide provides a consolidated resource for the scientific community on this compound-producing fungi. The information presented herein, from the definitive list of producing species to detailed experimental protocols and biosynthetic insights, is intended to facilitate further research into the fascinating biology and potential applications of this compound. The continued exploration of the Beauveria genus and its metabolic products holds promise for the discovery of novel bioactive compounds and the development of new therapeutic agents.

References

- 1. Bioprospection of Tenellins Produced by the Entomopathogenic Fungus Beauveria neobassiana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Late stage oxidations during the biosynthesis of the 2-pyridone this compound in the entomopathogenic fungus Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. uniprot.org [uniprot.org]

- 5. Biosynthesis of the 2-pyridone this compound in the insect pathogenic fungus Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of Tenellin in Fungal Pathogenesis: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Tenellin is a secondary metabolite produced by entomopathogenic fungi, most notably Beauveria bassiana. Initially characterized as a yellow pigment, its biological role has been a subject of evolving research. This document provides an in-depth technical overview of this compound's function, moving beyond its historical association with virulence to its now-understood primary role in iron homeostasis and mitigation of oxidative stress. While not a direct, essential virulence factor in all pathogenic contexts, this compound's ability to chelate iron provides a competitive advantage and indirectly contributes to the fungus's pathogenic lifestyle. This guide consolidates the current understanding of its biochemical activities, biosynthetic pathways, and the experimental methodologies used to elucidate its function, offering a critical resource for researchers in mycology and therapeutic development.

Core Biological Function: Iron Sequestration and Oxidative Stress Mitigation

The principal biological role of this compound in fungi like Beauveria bassiana is not direct toxicity but the management of intracellular iron levels. Iron is a critical nutrient for virtually all organisms, but an excess can be highly toxic via the Fenton reaction, which generates damaging reactive oxygen species (ROS).

Fungi have evolved sophisticated mechanisms for iron management, primarily through the use of siderophores. In B. bassiana, the main intracellular siderophore for iron storage is ferricrocin.[1] However, under conditions of iron overload or in fungal mutants deficient in ferricrocin production, this compound biosynthesis is significantly upregulated.[1][2] this compound, which contains a hydroxamic acid functional group, acts as an effective iron chelator.[1] It forms a stable 3:1 complex with ferric iron, sequestering the free iron and thereby preventing it from participating in the Fenton reaction.[1] This mechanism protects the fungal cells from iron-induced oxidative stress, acting as a crucial survival strategy.

Logical Pathway: this compound's Role in Iron Homeostasis

The following diagram illustrates the relationship between iron levels, ferricrocin, and the induction of this compound as a protective mechanism.

Caption: this compound's protective role against iron-induced oxidative stress.

Quantitative Data: this compound and Iron Complex Accumulation

Studies on ferricrocin-deficient mutants of B. bassiana have quantified the significant accumulation of the iron-tenellin complex, highlighting its role as a backup iron sequestration system.

| Fungal Strain Type | Condition | Compound Measured | Mycelial Accumulation (mg/g cell dry weight) | Citation |

| Wild-Type | Iron-Replete | Iron-Tenellin Complex | Not Detected | |

| Ferricrocin-Deficient Mutants | Iron-Replete | Iron-Tenellin Complex | 247 - 289 |

Role in Fungal Pathogenesis: An Indirect Contributor

The direct role of this compound as a virulence factor is nuanced and appears to be host- and context-dependent. Early studies using directed knockout of the this compound PKS-NRPS gene in B. bassiana found that the mutant and wild-type strains were equally pathogenic towards the insect larvae of Galleria mellonella. This indicates that this compound is not an essential virulence factor for this specific host.

However, its potent iron-chelating ability provides a clear competitive advantage. By sequestering iron, this compound can deprive other microorganisms in the environment or within the host of this essential nutrient, facilitating fungal colonization. Furthermore, while deletion of the biosynthetic gene cluster (tenS) had no significant effect on virulence, the overexpression of its pathway-specific transcription factor, tenR, led to a substantial increase in fungal pathogenicity. This suggests that while basal levels may not be critical for virulence, high levels of this compound and potentially other co-regulated metabolites can enhance the pathogenic process.

In vitro studies have also demonstrated that this compound possesses cytotoxic and antimicrobial properties, which could contribute to its role in pathogenesis by damaging host cells or suppressing competing microbes.

Quantitative Data: In Vitro Biological Activities of this compound

| Activity Type | Target | Metric | Value | Concentration | Citation |

| Cytotoxicity | Sf9 Insect Cells | CC₅₀ | 4.84 µM | - | |

| Sf21 Insect Cells | CC₅₀ | 11.95 µM | - | ||

| L929 Fibroblast Cells | IC₅₀ | 0.79 µM | - | ||

| KB3.1 Ovary Cells | IC₅₀ | 0.79 µM | - | ||

| Antimicrobial | Staphylococcus aureus | MIC | 16.6 µg/mL | - | |

| Bacillus subtilis | MIC | 8.3 µg/mL | - | ||

| Enzyme Inhibition | Equine Erythrocyte Mg²⁺-ATPase | % Inhibition | 51% | 200 µg/mL | |

| Equine Erythrocyte Ca²⁺-ATPase | % Inhibition | 57% | 200 µg/mL | ||

| Equine Erythrocyte Na⁺/K⁺-ATPase | % Inhibition | 74% | 200 µg/mL |

Biosynthesis and Regulation

This compound is a hybrid polyketide-nonribosomal peptide synthesized by a dedicated gene cluster. The core of this process is the tenS gene, which encodes a large PKS-NRPS (Polyketide Synthase-Nonribosomal Peptide Synthetase) enzyme. The pathway involves the assembly of a polyketide backbone which is then linked to tyrosine. This intermediate undergoes a series of complex enzymatic modifications, including an unusual oxidative ring expansion catalyzed by a cytochrome P450 oxidase (TenA) to form the characteristic 2-pyridone core, and a subsequent N-hydroxylation by another P450 monooxygenase (TenB).

Diagram: this compound Biosynthetic Pathway

The following diagram outlines the key steps and enzymes involved in the biosynthesis of this compound.

Caption: Simplified biosynthetic pathway of this compound in Beauveria bassiana.

Key Experimental Protocols

The elucidation of this compound's role has relied on a combination of genetic, biochemical, and bioassay-based approaches.

Protocol: Fungal Culture and this compound Extraction

-

Inoculation: Inoculate Beauveria bassiana spores into 250 mL flasks containing 50 mL of a liquid medium such as Potato Dextrose Broth (PDB).

-

Incubation: Incubate the flasks at 25°C on a rotary shaker at 150-220 rpm for 7-10 days to allow for sufficient mycelial growth and metabolite production.

-

Harvesting: Separate the mycelia from the culture broth by vacuum filtration.

-

Extraction: Lyophilize the mycelia and perform a solvent extraction using methanol or ethyl acetate. The supernatant can also be extracted separately with an appropriate solvent.

-

Purification: Concentrate the crude extract in vacuo. The resulting residue can be subjected to further purification using techniques like preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound and its derivatives.

Protocol: Insect Virulence Assay (Galleria mellonella Model)

-

Spore Suspension Preparation: Harvest conidia from 2-week-old plate cultures of B. bassiana (wild-type and mutant strains) in a sterile 0.05% Tween 80 solution. Adjust the spore concentration to 1 x 10⁷ conidia/mL using a hemocytometer.

-

Infection: Select final instar G. mellonella larvae of uniform size and weight. For topical infection assays, immerse larvae in the spore suspension for 30 seconds. For injection assays, inject 5 µL of the spore suspension into the hemocoel via the last proleg. Use a control group treated with 0.05% Tween 80 only.

-

Incubation: Place larvae in sterile petri dishes with a food source and incubate at 25°C in the dark.

-

Mortality Assessment: Monitor larval mortality daily for 10-14 days. Larvae are considered dead when they do not respond to physical stimuli.

-

Data Analysis: Analyze survival data using Kaplan-Meier survival curves and calculate LT₅₀ (median lethal time) values.

Experimental Workflow: Insect Virulence Assay

Caption: Standardized workflow for assessing fungal virulence in an insect model.

Protocol: Gene Disruption via Homologous Recombination

-

Construct Design: Design a disruption cassette containing a selectable marker gene (e.g., bar gene for herbicide resistance) flanked by ~1 kb regions homologous to the upstream and downstream sequences of the target gene (e.g., tenS).

-

Protoplast Formation: Generate fungal protoplasts by treating young mycelia with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum, driselase) in an osmotic stabilizer.

-

Transformation: Introduce the disruption cassette into the fungal protoplasts using a polyethylene glycol (PEG)-mediated transformation method.

-

Selection and Screening: Plate the transformed protoplasts on a selective medium (e.g., containing the herbicide phosphinothricin). Screen putative transformants by PCR using primers that anneal outside the integration site and within the marker gene to confirm homologous recombination.

-

Validation: Confirm the absence of target gene expression in the knockout mutants via RT-PCR and analyze the metabolic profile by HPLC to verify the cessation of this compound production.

Implications for Drug Development

The multifaceted biological activities of this compound and its derivatives present several avenues for therapeutic research:

-

Antibiofilm Agents: this compound derivatives have demonstrated inhibitory activity against biofilm formation in pathogenic bacteria like Staphylococcus aureus. This suggests their potential as adjunctive therapies to be used with conventional antibiotics, which are often less effective against biofilm-encased bacteria.

-

Cytotoxic Compounds: The potent cytotoxicity of this compound against various cell lines, including those of insect and mammalian origin, could be explored for the development of novel insecticides or anticancer agents, although selectivity remains a key challenge.

-

Antifungal Targets: The this compound biosynthetic pathway itself represents a potential target. Developing inhibitors against key enzymes like TenS or TenA could disrupt the fungus's ability to manage iron stress, thereby sensitizing it to host-generated oxidative defenses or other environmental stressors. This approach would aim to weaken the pathogen rather than kill it directly, potentially reducing the pressure for resistance development.

References

An In-depth Technical Guide to the Chemical Structures and Biological Activities of Tenellin and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structures, biosynthetic pathways, and biological activities of Tenellin and its derivatives. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, mycology, and drug discovery. All quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols are provided. Key pathways and workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding of the underlying processes.

Core Chemical Structure of this compound and Its Derivatives

This compound and its analogues are a class of fungal secondary metabolites primarily produced by various species of the entomopathogenic fungus Beauveria. The core chemical scaffold of these compounds is a 1,4-dihydroxy-5-(p-hydroxyphenyl)-2(1H)-pyridone moiety. The structural diversity within this family of natural products arises from variations in the acyl side chain attached to the pyridone ring.

This compound , the eponymous member of this class, possesses a 3-[(E,E)-4,6-dimethylocta-2,4-dienoyl] side chain. Its chemical formula is C₂₁H₂₃NO₅.[1] Other notable derivatives include:

-

Bassianin: Features a longer 3-[(E,E,E)-6,8-dimethyldeca-2,4,6-trienoyl] side chain.

-

Prethis compound A: A biosynthetic precursor with a tetramic acid core that undergoes ring expansion to form the pyridone structure.

-

Prethis compound B, C, and Prototeellin D: Intermediates and derivatives with variations in the side chain and core structure.

-

15-hydroxythis compound and Pyridovericin: Oxygenated derivatives of this compound.

-

Farinosones A, B, and C: Related pyridone alkaloids with different polyene side chains.

The chemical structures of this compound and its key derivatives are presented below.

(Image of the chemical structures of this compound, Bassianin, Prethis compound A, Prethis compound B, Prethis compound C, Prototeellin D, 15-hydroxythis compound, and Pyridovericin should be inserted here if the platform supported it).

Quantitative Biological Activity Data

Recent studies have begun to elucidate the biological activities of this compound and its derivatives, revealing their potential as cytotoxic and antimicrobial agents. The following tables summarize the available quantitative data, allowing for a comparative analysis of their potency.

Table 1: Cytotoxicity of this compound and Its Derivatives (IC₅₀ in µM)

| Compound | L929 (Fibroblast) | KB3.1 (Ovary) | A-549 (Lung) | MCF-7 (Breast) |

| This compound | 0.79 | 0.79 | 0.24 | 2.0 |

| 15-hydroxythis compound | 6.8 | 4.9 | - | - |

| Pyridovericin | 6.1 | 5.8 | - | - |

| Prethis compound C | >37 | >37 | - | - |

| Prototeellin D | >37 | >37 | - | - |

| Prethis compound B | >37 | >37 | - | - |

Data sourced from Toshe et al., 2024.

Table 2: Antimicrobial Activity of this compound and Its Derivatives (MIC in µg/mL)

| Compound | Bacillus subtilis | Staphylococcus aureus |

| This compound | 8.3 | 16.6 |

| 15-hydroxythis compound | 66.6 | 66.6 |

| Pyridovericin | 66.6 | 66.6 |

| Prethis compound B | 66.6 | 66.6 |

| Prethis compound C | >67 | >67 |

| Prototeellin D | >67 | >67 |

Data sourced from Toshe et al., 2024.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the biological activities of this compound and its derivatives are an active area of research. Current evidence points towards multiple modes of action, including iron chelation and ATPase inhibition.

Iron Chelation

This compound has been shown to act as an iron chelator. This property is significant in the biological context of the producing fungus, Beauveria bassiana, where it is thought to play a role in iron homeostasis and competition with other microorganisms. The iron-chelating ability of this compound may also contribute to its cytotoxic effects by depriving cancer cells of this essential metal, thereby disrupting iron-dependent cellular processes and promoting oxidative stress.

ATPase Inhibition

Early studies have indicated that this compound and related compounds can inhibit various ATPases. This inhibition disrupts cellular energy metabolism and ion transport, which can lead to cell death. The specific ATPases targeted and the downstream signaling consequences are still under investigation.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme, along with several modifying enzymes such as cytochrome P450 oxidases. The pathway begins with the synthesis of a tetramic acid precursor, Prethis compound A, which then undergoes an oxidative ring expansion to form the characteristic pyridone core of this compound.

Experimental Protocols

Fungal Culture and Extraction of this compound Derivatives

The following protocol is adapted from Toshe et al. (2024) for the isolation of this compound and its derivatives from Beauveria neobassiana.

-

Fungal Culture:

-

Inoculate Beauveria neobassiana on potato dextrose agar (PDA) plates and incubate for 7 days.

-

Transfer mycelial plugs into potato dextrose broth (PDB) medium.

-

Incubate the liquid cultures at 23 °C with shaking at 140 rpm.

-

Monitor glucose levels and harvest the culture three days after glucose depletion.

-

-

Extraction:

-

Separate the mycelia from the supernatant by vacuum filtration.

-

Extract the supernatant twice with an equal volume of ethyl acetate. Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate under vacuum.

-

Extract the mycelia with acetone using ultrasonication. Filter and evaporate the acetone. Resuspend the residue in water and perform a liquid-liquid extraction with ethyl acetate.

-

Purification by Preparative HPLC

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Detection: UV detector.

-

The specific gradient conditions should be optimized based on the analytical HPLC profile of the crude extract.

Structure Elucidation

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), are used to determine the chemical structure and stereochemistry of the isolated compounds.

-

High-Resolution Mass Spectrometry (HR-MS): Electrospray ionization (ESI) is typically used to determine the accurate mass and molecular formula of the compounds.

Biological Assays

-

Cytotoxicity Assays: The MTT assay is a common method to determine the half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

-

Antimicrobial Assays: The minimum inhibitory concentration (MIC) is determined using broth microdilution methods against a panel of pathogenic bacteria and fungi.

Conclusion and Future Perspectives

This compound and its derivatives represent a promising class of natural products with significant potential for development as therapeutic agents. Their cytotoxic and antimicrobial activities, coupled with their unique chemical structures, make them attractive scaffolds for medicinal chemistry campaigns. Further research is warranted to fully elucidate their mechanisms of action, identify their specific molecular targets, and explore their structure-activity relationships in greater detail. The development of synthetic strategies for these compounds will also be crucial for enabling the production of analogues with improved potency and pharmacokinetic properties. This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this fascinating family of fungal metabolites.

References

The Discovery and Initial Isolation of Tenellin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenellin is a yellow pigment and secondary metabolite produced by entomopathogenic fungi of the genus Beauveria, most notably Beauveria bassiana.[1][2][3] First reported in 1968, its structure was later elucidated in 1977 as a member of the 2-pyridone class of compounds.[2] this compound and its analogues have garnered interest for their diverse biological activities, including antimicrobial, cytotoxic, and iron-chelating properties.[1] This technical guide provides a comprehensive overview of the discovery, initial isolation, and characterization of this compound, incorporating both historical and contemporary methodologies.

Discovery and Initial Characterization

This compound was first reported as a yellow pigment isolated from Beauveria species by El Basyouni and Vining in 1968. The producing organism, Beauveria bassiana, is an entomopathogenic fungus widely used as a biological control agent against various insect pests. The structure of this compound was later determined in 1977 by Wat, McInnes, Smith, Wright, and Vining through chemical and spectroscopic analysis, identifying it as a 3-acyl-4-hydroxy-5-(p-hydroxyphenyl)-2(1H)-pyridone.

Experimental Protocols

Initial Isolation and Purification (Historical Method)

-

Fungal Cultivation: Beauveria bassiana was cultured in a suitable liquid medium to promote the production of secondary metabolites, including this compound. The choice of carbon and nitrogen sources in the medium was found to influence pigment production.

-

Extraction: The fungal mycelium and culture broth were extracted with an organic solvent, such as ethyl acetate, to partition the lipophilic this compound from the aqueous phase.

-

Purification: The crude extract was then subjected to chromatographic techniques, likely column chromatography over silica gel, to separate this compound from other metabolites. The distinct yellow color of this compound would have aided in tracking the compound during fractionation.

-

Crystallization: The purified this compound was likely crystallized from a suitable solvent to obtain a pure sample for structural elucidation.

Modern Isolation and Purification Protocol

Recent studies on this compound and its analogues from Beauveria neobassiana provide a more detailed and updated experimental workflow:

-

Fungal Fermentation: Beauveria neobassiana is cultured on Potato Dextrose Agar (PDA) plates for 7 days. Mycelial plugs are then transferred to Erlenmeyer flasks containing Potato Dextrose Broth (PDB) and incubated at 23°C with shaking at 140 rpm.

-

Extraction: The culture broth and mycelia are separated by filtration. The supernatant is extracted with ethyl acetate, and the mycelia are also extracted with a suitable organic solvent. The organic extracts are then combined and concentrated under reduced pressure.

-

Purification by High-Performance Liquid Chromatography (HPLC): The crude extract is subjected to preparative HPLC for purification. A C18 column is typically used with a gradient elution system of water and acetonitrile, both containing 0.1% formic acid. The fractions containing this compound are collected, and the solvent is evaporated to yield the pure compound.

Data Presentation

Spectroscopic Data for this compound

The structure of this compound has been confirmed by various spectroscopic methods. The following table summarizes key spectroscopic data from modern analyses.

| Spectroscopic Technique | Data |

| ¹H NMR (500 MHz, acetone-d₆) | δ (ppm): 8.18 (s, 1H, H-6), 7.42 (d, J = 8.3 Hz, 2H, H-9/13), 6.92 (d, J = 8.3 Hz, 2H, H-10/12) |

| ¹³C NMR (125 MHz, acetone-d₆) | δ (ppm): 170.5 (C-4), 161.2 (C-2), 158.5 (C-11), 131.5 (C-9/13), 123.6 (C-5), 116.3 (C-10/12), 115.3 (C-8) |

| High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) | m/z: [M+H]⁺ calculated for C₂₁H₂₃NO₅: 370.1649; found: 370.1652 |

Data sourced from recent publications on this compound and its analogues.

Biological Activity of this compound

This compound exhibits a range of biological activities, with recent studies focusing on its antimicrobial and cytotoxic effects.

| Activity | Test Organism/Cell Line | Result (MIC or IC₅₀) |

| Antimicrobial | Bacillus subtilis | MIC: 8.3 µg/mL |

| Staphylococcus aureus | MIC: 16.6 µg/mL | |

| Cytotoxicity | L929 (fibroblast) | IC₅₀: 0.79 µM |

| KB3.1 (ovary) | IC₅₀: 0.79 µM | |

| A549 (lung) | IC₅₀: 0.24 µM | |

| MCF-7 (breast) | IC₅₀: 2.0 µM |

MIC: Minimum Inhibitory Concentration; IC₅₀: Half-maximal Inhibitory Concentration. Data from a 2024 study on Tenellins from Beauveria neobassiana.

Visualizations

Experimental Workflow for this compound Isolation

Caption: Modern experimental workflow for the isolation and purification of this compound.

This compound Biosynthetic Pathway

References

Unlocking Novel Therapeutics: A Technical Guide to the Identification and Annotation of the Tenellin Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenellin, a yellow pigment produced by entomopathogenic fungi such as Beauveria bassiana, has garnered significant interest in the scientific community. This interest stems from its unique 2-pyridone structure and its potential as a scaffold for novel therapeutic agents. The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC), a contiguous set of genes responsible for the production of this secondary metabolite. Understanding the genetic architecture and function of the this compound BGC is paramount for its targeted manipulation and the potential to generate novel, bioactive derivatives. This in-depth technical guide provides a comprehensive overview of the methodologies and data associated with the identification and annotation of the this compound gene cluster.

The this compound Biosynthetic Gene Cluster (BGC)

The this compound gene cluster from Beauveria bassiana is a well-characterized example of a fungal secondary metabolite pathway. It is cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database under the accession number BGC0001049 .

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the this compound BGC and the production of its metabolites.

| Parameter | Value | Reference |

| MIBiG Accession | BGC0001049 | [1] |

| Size of the Contig | 21,932 bp | [2] |

| Number of ORFs | > 4 | [2][3] |

| Biosynthetic Class | Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) Hybrid | [1] |

| Production System | Compound | Titer | Reference |

| Beauveria bassiana (ferricrocin-deficient mutants) | Iron-Tenellin Complex | 247-289 mg/g cell dry weight | |

| Aspergillus oryzae (heterologous expression) | Triketide Lactone (engineered product) | 0.6 mg/L | |

| Aspergillus oryzae (heterologous expression, optimized) | Triketide Lactone (engineered product) | 7.4 mg/L |

Gene Annotation of the this compound Cluster

The core of the this compound BGC comprises several key open reading frames (ORFs) whose functions have been elucidated through a combination of bioinformatics prediction and experimental validation.

| Gene/ORF | Locus Tag (Example) | Predicted Function | Experimentally Verified Function |

| tenS (ORF4) | A0JJU1 | Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) | Core enzyme responsible for assembling the polyketide-amino acid backbone of this compound. |

| tenC (ORF3) | - | Enoyl Reductase (ER) | Provides the enoyl reductase activity required for the proper assembly of the polyketide chain by tenS. |

| ORF1 | - | Cytochrome P450 monooxygenase | Catalyzes the oxidative ring expansion of the prethis compound-A intermediate to form the 2-pyridone core. |

| ORF2 | - | Cytochrome P450 monooxygenase | Mediates the selective N-hydroxylation of the 2-pyridone ring. |

| tenR | - | Transcription Factor | Positively regulates the expression of the this compound gene cluster. |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification and functional characterization of the this compound gene cluster.

Bioinformatics Workflow for BGC Identification and Annotation

The initial step in identifying a BGC is typically computational, leveraging the power of genome mining tools.

Protocol: Using antiSMASH for Fungal BGC Identification

-

Input Data Preparation:

-

Obtain the genomic DNA sequence of the target fungus (e.g., Beauveria bassiana) in FASTA or GenBank format.

-

If using a FASTA file, ensure that gene predictions have been performed using a tool like GlimmerHMM or AUGUSTUS.

-

-

antiSMASH Analysis:

-

Navigate to the antiSMASH web server (--INVALID-LINK--).

-

Select the "Fungi" analysis option.

-

Upload the prepared genomic sequence file.

-

Under "Analysis options," ensure that "ClusterFinder" and "KnownClusterBlast" are enabled for comprehensive BGC prediction and comparison to known clusters.

-

Initiate the analysis.

-

-

Interpreting the Output:

-

The results page will provide an overview of all predicted BGCs.

-

Locate the BGC of interest based on its predicted product class (PKS-NRPS) and similarity to known clusters (e.g., this compound).

-

Examine the gene cluster map to visualize the organization of the ORFs.

-

Analyze the detailed annotation of each gene, including domain predictions for PKS and NRPS enzymes.

-

Diagram: Bioinformatics Workflow

Caption: A generalized workflow for identifying and annotating biosynthetic gene clusters using antiSMASH.

Functional Characterization of BGC Genes

Experimental validation is crucial to confirm the function of predicted genes within the BGC.

Protocol: CRISPR/Cas9-Mediated Gene Knockout in Beauveria bassiana

This protocol is adapted for the targeted knockout of a gene, for example, tenS, in the this compound cluster.

-

sgRNA Design:

-

Obtain the sequence of the tenS gene.

-

Use a CRISPR design tool (e.g., CRISPRdirect) to identify suitable 20-bp protospacer sequences upstream of a Protospacer Adjacent Motif (PAM) sequence (typically NGG).

-

Select sgRNAs with high predicted on-target scores and low off-target scores.

-

-

Vector Construction or RNP Assembly:

-

Vector-based: Synthesize the designed sgRNA sequence and clone it into a fungal expression vector containing the Cas9 nuclease gene and a selection marker (e.g., hygromycin resistance).

-

RNP-based: Synthesize the sgRNA and purchase purified Cas9 protein. Assemble the ribonucleoprotein (RNP) complex in vitro by incubating the sgRNA and Cas9 protein.

-

-

Protoplast Preparation:

-

Grow B. bassiana in a suitable liquid medium.

-

Harvest the mycelia and treat with a cell wall-degrading enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum) in an osmotic stabilizer (e.g., sorbitol) to generate protoplasts.

-

-

Transformation:

-

Introduce the CRISPR/Cas9 vector or pre-assembled RNPs into the protoplasts using a polyethylene glycol (PEG)-mediated transformation method.

-

If performing homologous recombination for precise gene replacement, co-transform with a donor DNA template containing the selection marker flanked by sequences homologous to the regions upstream and downstream of the tenS gene.

-

-

Selection and Screening:

-

Plate the transformed protoplasts on a regeneration medium containing the appropriate selection agent (e.g., hygromycin).

-

Isolate individual transformants and screen for the desired gene knockout using PCR with primers flanking the target region.

-

-

Validation:

-

Confirm the gene deletion by Sanger sequencing of the PCR product from the knockout mutant.

-

Perform metabolite analysis (e.g., HPLC) to confirm the loss of this compound production in the knockout strain.

-

Diagram: Gene Knockout Workflow

Caption: A workflow for CRISPR/Cas9-mediated gene knockout in Beauveria bassiana.

Heterologous Expression of the this compound BGC

Expressing the this compound BGC in a well-characterized host like Aspergillus oryzae can facilitate the study of gene function and the production of this compound and its analogs.

Protocol: Heterologous Expression in Aspergillus oryzae

-

Gene Amplification and Vector Construction:

-

Amplify the genes of interest (e.g., tenS and tenC) from B. bassiana genomic DNA using high-fidelity PCR.

-

Clone the amplified genes into a fungal expression vector under the control of a strong, constitutive promoter (e.g., the amyB promoter).

-

Multiple genes can be co-expressed from a single vector or from separate vectors with different selection markers.

-

-

Protoplast Preparation and Transformation of A. oryzae :

-

Prepare protoplasts from an auxotrophic strain of A. oryzae (e.g., a niaD or argB mutant) using a similar method as for B. bassiana.

-

Transform the protoplasts with the expression vector(s) using a PEG-mediated protocol.

-

-

Selection and Screening:

-

Plate the transformed protoplasts on a minimal medium that selects for the introduced marker gene(s).

-

Isolate transformants and confirm the integration of the expression cassette(s) by PCR.

-

-

Cultivation and Metabolite Extraction:

-

Cultivate the positive transformants in a suitable production medium.

-

Extract the secondary metabolites from the culture broth and/or mycelium using an organic solvent (e.g., ethyl acetate).

-

-

Metabolite Analysis:

-

Analyze the crude extract by HPLC to detect the production of this compound or its intermediates.

-

Purify the compound of interest and confirm its structure using mass spectrometry and NMR.

-

Metabolite Analysis

Protocol: HPLC Analysis of this compound

-

Sample Preparation:

-

Lyophilize the fungal culture (broth and mycelium).

-

Extract the dried material with a suitable solvent (e.g., methanol or ethyl acetate).

-

Evaporate the solvent and redissolve the extract in the mobile phase for HPLC analysis.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. For example, a linear gradient from 10% to 90% acetonitrile over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detector at a wavelength where this compound has maximum absorbance (e.g., 290 nm and 350 nm).

-

Standard: Use a purified this compound standard for retention time comparison and quantification.

-

-

Data Analysis:

-

Compare the retention time of the peaks in the sample chromatogram to that of the this compound standard.

-

Quantify the amount of this compound produced by creating a standard curve with known concentrations of the standard.

-

This compound Biosynthesis Pathway

The biosynthesis of this compound begins with the iterative PKS-NRPS enzyme, tenS, which condenses acetate and malonate units and incorporates a tyrosine molecule. The pathway involves several key enzymatic steps.

Diagram: this compound Biosynthesis Pathway

Caption: The proposed biosynthetic pathway of this compound in Beauveria bassiana.

Conclusion

The identification and annotation of the this compound gene cluster provide a genetic blueprint for the production of a fascinating and potentially valuable natural product. The combination of bioinformatics prediction and experimental validation, as outlined in this guide, offers a robust framework for exploring the biosynthetic potential of this and other fungal BGCs. For researchers in drug development, the ability to understand and manipulate these pathways opens up exciting avenues for the generation of novel chemical entities with enhanced therapeutic properties. The continued investigation into the this compound BGC and its enzymatic machinery will undoubtedly contribute to the expanding field of natural product biosynthesis and its application in medicine and biotechnology.

References

- 1. BGC0001049 [mibig.secondarymetabolites.org]

- 2. Biosynthesis of the 2-pyridone this compound in the insect pathogenic fungus Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Late stage oxidations during the biosynthesis of the 2-pyridone this compound in the entomopathogenic fungus Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]

Tenellin's Antimicrobial Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenellin, a yellow pigment produced by entomopathogenic fungi of the genus Beauveria, has demonstrated notable antimicrobial properties, particularly against Gram-positive bacteria. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action as an antimicrobial agent. The primary mode of action identified is its potent iron-chelating activity, which disrupts essential iron-dependent cellular processes in susceptible microorganisms. This document summarizes the quantitative data on its antimicrobial efficacy, details relevant experimental protocols, and presents visual diagrams of the proposed mechanism and experimental workflows.

Introduction to this compound

This compound is a 4-hydroxy-2-pyridone alkaloid synthesized via a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway.[1][2] Its chemical structure, featuring a hydroxamic acid functional group, is central to its biological activity.[3] While this compound has been studied for various biological activities, its role as an antimicrobial agent is of significant interest due to the continuous need for novel antibiotic compounds.

Core Antimicrobial Mechanism of Action: Iron Chelation

The principal mechanism underlying this compound's antimicrobial activity is its ability to act as a siderophore, a small, high-affinity iron-chelating compound.[3][4] Iron is an essential cofactor for numerous vital enzymatic reactions in bacteria, including DNA replication, cellular respiration, and metabolism. By sequestering ferric iron (Fe³⁺) from the environment, this compound effectively deprives bacteria of this critical nutrient, leading to the inhibition of growth and, ultimately, cell death.

The chemical structure of this compound allows it to form a stable 3:1 complex with a ferric iron atom. This iron-tenellin complex prevents the iron from being utilized by the microorganism. This mode of action is a competitive strategy employed by the producing fungus, Beauveria bassiana, to outcompete other microbes in its environment.

In the context of its producing organism, Beauveria bassiana, this compound production is induced under iron-replete conditions, where it serves to prevent toxicity from iron-generated reactive oxygen species (ROS) by chelating excess iron. This dual role highlights the significance of its iron-chelating properties.

Quantitative Data: Antimicrobial Efficacy

The antimicrobial activity of this compound has been quantified against several bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Bacillus subtilis | - | 8.3 | |

| Staphylococcus aureus | - | 16.6 | |

| Staphylococcus aureus | - | 6.25 | |

| Curvularia lunata | - | 3.13 |

Experimental Protocols

The elucidation of this compound's mechanism of action relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound against various microorganisms is determined using the broth microdilution method.

Protocol:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Preparation of Microtiter Plates: A 96-well microtiter plate is used. A serial two-fold dilution of the this compound stock solution is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in the wells of the plate.

-

Inoculum Preparation: The test microorganism is cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Each well containing the this compound dilution is inoculated with the prepared microbial suspension.

-

Controls: Positive control wells (containing the microorganism and broth without this compound) and negative control wells (containing only broth) are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Iron Chelation Assay

The ability of this compound to chelate iron can be demonstrated through a colorimetric assay.

Protocol:

-

Preparation of Solutions: A solution of this compound in a suitable buffer (e.g., Tris-HCl) and a solution of a ferric iron salt (e.g., FeCl₃) are prepared.

-

Reaction Mixture: The this compound solution is mixed with the ferric iron solution.

-

Observation: A color change is observed upon the formation of the iron-tenellin complex. The yellow color of the this compound solution typically changes to a red-orange color in the presence of ferric iron.

-

Spectrophotometric Analysis: The formation of the complex can be quantified by measuring the absorbance at a specific wavelength using a spectrophotometer.

Visualizations

Proposed Mechanism of Action of this compound

Caption: this compound sequesters ferric iron, preventing its uptake by bacteria and inhibiting essential cellular processes.

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Conclusion and Future Directions

The current body of research strongly supports the role of this compound as an antimicrobial agent through iron chelation. This mechanism presents a compelling strategy for combating bacterial growth, particularly in environments where iron availability is a limiting factor. While the iron deprivation mechanism is well-supported, further research could explore potential secondary mechanisms of action, such as direct enzyme inhibition, which may contribute to its overall antimicrobial profile. Additionally, expanding the testing of this compound against a broader range of clinically relevant, drug-resistant pathogens would be a valuable next step in assessing its therapeutic potential. The detailed understanding of its biosynthesis also opens avenues for bioengineering to produce novel analogs with enhanced antimicrobial activity.

References

- 1. Bioprospection of Tenellins Produced by the Entomopathogenic Fungus Beauveria neobassiana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound acts as an iron chelator to prevent iron-generated reactive oxygen species toxicity in the entomopathogenic fungus Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]

The Iron-Chelating Properties of Tenellin: A Technical Guide to its Ecological Significance and Therapeutic Potential

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Tenellin, a yellow pigment produced by the entomopathogenic fungus Beauveria bassiana, has emerged as a significant secondary metabolite with potent iron-chelating capabilities. This technical guide provides an in-depth analysis of the iron-chelating properties of this compound, its crucial role in the ecological success of its producing organism, and its potential applications in therapeutics. This document synthesizes the current understanding of this compound's mechanism of action, details the experimental protocols for its study, and presents quantitative data to support its function as a key player in iron homeostasis and microbial competition.

Introduction: The Pivotal Role of Iron in Biological Systems and the Emergence of this compound

Iron is an essential micronutrient for nearly all living organisms, playing a critical role in a myriad of cellular processes, from respiration to DNA synthesis. However, the redox activity of iron also poses a significant threat, as excess free iron can catalyze the formation of highly toxic reactive oxygen species (ROS) through the Fenton reaction, leading to oxidative stress and cellular damage. Consequently, organisms have evolved sophisticated mechanisms to acquire, utilize, and store iron while mitigating its potential toxicity.

In the microbial world, the competition for iron is a fierce battleground that often dictates the composition and dynamics of microbial communities. Many microorganisms produce and secrete high-affinity iron-chelating molecules called siderophores to scavenge iron from their environment. The entomopathogenic fungus Beauveria bassiana, a natural enemy of various insect pests, employs a multi-faceted strategy for iron management. While it utilizes the intracellular siderophore ferricrocin for iron storage, it also produces this compound, a 2-pyridone derivative, which has been identified as a crucial iron chelator, particularly under conditions of iron stress.

This guide will explore the biochemical basis of this compound's iron-chelating activity and its profound ecological implications, including its role in detoxification, interspecies competition, and fungal virulence.

The Iron-Chelating Mechanism of this compound

This compound's ability to bind iron is attributed to its chemical structure, which features a hydroxamic acid functional group. This group is a highly effective bidentate ligand for ferric iron (Fe³⁺).

Quantitative Analysis of this compound-Iron Complex:

Experimental evidence has demonstrated that this compound forms a stable complex with ferric iron. The stoichiometry of this complex has been determined to be 3:1, with three molecules of this compound coordinating a single ferric iron ion[1][2][3]. This complex formation is visually indicated by a distinct color change of a this compound solution from yellow to a red-orange hue upon the addition of Fe(III)[1].

| Parameter | Value | Reference |

| Stoichiometry (this compound:Fe³⁺) | 3:1 | [1] |

| Iron-Tenellin Complex Accumulation | 247–289 mg/g cell dry weight | |

| (in ferricrocin-deficient B. bassiana mutants under iron-replete conditions) |

Note: The stability constant (logK) of the this compound-Fe(III) complex has not been reported in the reviewed literature. Determination of this value would be crucial for a more complete quantitative understanding of its iron-chelating affinity.

Ecological Significance of this compound's Iron-Chelating Properties

The ability of this compound to sequester iron is not merely a biochemical curiosity but a key factor in the ecological success of B. bassiana. Its functions are multifaceted, ranging from intracellular detoxification to mediating competitive interactions.

Detoxification of Excess Iron and Mitigation of Oxidative Stress

Under conditions of iron overload, the intracellular environment of B. bassiana can become toxic due to the generation of ROS. In mutant strains deficient in the primary iron storage molecule, ferricrocin, the fungus upregulates the production of this compound as a compensatory mechanism. By chelating the excess intracellular iron, this compound prevents the Fenton reaction, thereby protecting the fungal cells from oxidative damage. This detoxification role is a critical survival strategy for the fungus in iron-replete environments.

Interspecies Competition through Iron Sequestration

In its natural habitat, B. bassiana competes with other microorganisms for essential nutrients, including iron. The production of this compound is significantly induced when B. bassiana is co-cultured with its natural competitor, the fungus Metarhizium robertsii. By secreting this compound, B. bassiana can effectively sequester iron from the shared environment, making it unavailable to its competitor and thus gaining a competitive advantage. This demonstrates that this compound acts as a crucial weapon in the chemical warfare that governs microbial community dynamics.

Contribution to Fungal Virulence

The regulation of this compound biosynthesis is intrinsically linked to the pathogenicity of B. bassiana. Overexpression of tenR, the transcription factor that governs the this compound biosynthetic gene cluster, has been shown to enhance the virulence of the fungus towards insect hosts. This suggests that by ensuring an adequate supply of iron, which is also scarce within the host, this compound contributes to the fungus's ability to proliferate and cause disease.

Experimental Protocols for the Study of this compound's Iron-Chelating Properties

The following sections provide detailed methodologies for the key experiments used to characterize the iron-chelating properties of this compound.

In Vitro Spectrophotometric Analysis of this compound-Iron Complex Formation

This protocol describes a method to visually and spectrophotometrically confirm the formation of the this compound-Fe(III) complex.

Materials:

-

Purified this compound

-

Ferric chloride (FeCl₃) solution (1 mM in deionized water)

-

Methanol

-

UV-Vis spectrophotometer and cuvettes

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

In a cuvette, add a known concentration of the this compound solution.

-

Record the baseline UV-Vis spectrum of the this compound solution from 200 to 800 nm. The solution should appear yellow.

-

Add a stoichiometric amount of the FeCl₃ solution to the this compound solution in the cuvette.

-

Observe the color change of the solution to red-orange.

-

Immediately record the UV-Vis spectrum of the mixture.

-

A characteristic absorption peak for the iron-tenellin complex should appear at approximately 424 nm.

Mass Spectrometry for the Determination of Complex Stoichiometry

This protocol outlines the use of mass spectrometry to confirm the 3:1 stoichiometry of the this compound-iron complex.

Materials:

-

Mycelia from B. bassiana cultures (wild-type and ferricrocin-deficient mutants) grown in iron-replete media

-

Preparative Thin-Layer Chromatography (TLC) plates (silica gel)

-

TLC developing solvent: chloroform/methanol/water (70:24:4 v/v/v)

-

Methanol for elution

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Extract secondary metabolites from the fungal mycelia using a suitable organic solvent.

-

Concentrate the crude extract and spot it onto a preparative TLC plate.

-

Develop the TLC plate using the chloroform/methanol/water solvent system.

-

Identify the band corresponding to the red-orange iron-tenellin complex.

-

Scrape the identified band from the TLC plate and elute the compound with methanol.

-

Analyze the eluted sample by LC-MS.

-

The mass spectrum should reveal an ion mass corresponding to the [Fe(III) + (this compound-H)₃ + Na]⁺ complex, which has been reported at an m/z of 1183.44.

Chrome Azurol S (CAS) Assay for Siderophore Detection

Materials:

-

Chrome Azurol S (CAS)

-

Hexadecyltrimethylammonium bromide (HDTMA)

-

FeCl₃·6H₂O

-

Piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES) buffer

-

Nutrient medium for fungal growth

Procedure:

-

Prepare CAS assay solution:

-

Solution A: Dissolve CAS in deionized water.

-

Solution B: Dissolve FeCl₃·6H₂O in HCl.

-

Solution C: Dissolve HDTMA in deionized water.

-

Slowly mix Solution B with Solution A, then add Solution C while stirring to form a dark blue solution.

-

-

Prepare CAS agar plates:

-

Prepare a suitable fungal growth medium with PIPES buffer and agar.

-

Autoclave the medium and the CAS assay solution separately.

-

Cool both solutions to approximately 50°C.

-

Aseptically mix the CAS assay solution with the growth medium and pour into petri dishes.

-

-

Inoculation and Observation:

-

Inoculate the CAS agar plates with B. bassiana.

-

Incubate the plates under appropriate conditions.

-

Siderophore production is indicated by the formation of a yellow-orange halo around the fungal colony against the blue background of the agar. The diameter of the halo can be used for semi-quantitative analysis.

-

Biosynthesis and Regulation of this compound

The production of this compound in B. bassiana is orchestrated by a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzyme encoded by the tenS gene, which is part of a larger biosynthetic gene cluster. The regulation of this cluster is primarily controlled by a pathway-specific transcription factor, tenR.

The expression of the this compound biosynthetic genes is tightly regulated by the availability of iron and the status of the fungus's primary iron storage system. A deficiency in ferricrocin, the intracellular siderophore, leads to an accumulation of free iron, which in turn induces the expression of the this compound gene cluster as a protective measure against iron toxicity.

Potential Therapeutic Applications

The potent iron-chelating ability of this compound opens up possibilities for its use in therapeutic applications where iron overload is a key pathological feature. Diseases such as β-thalassemia and hemochromatosis are characterized by excessive iron accumulation, leading to severe organ damage. Iron chelation therapy is the standard of care for these conditions. The microbial origin and specific iron-binding properties of this compound make it an interesting candidate for further investigation as a novel iron-chelating drug. Its role in combating oxidative stress also suggests potential applications in a broader range of diseases where iron-mediated free radical damage is implicated.

Conclusion and Future Directions

This compound is a remarkable example of a fungal secondary metabolite with a clearly defined and ecologically significant role as an iron chelator. Its functions in detoxification, microbial competition, and virulence underscore the importance of iron homeostasis in the biology of Beauveria bassiana. For researchers and drug development professionals, this compound presents an intriguing natural product with a validated mechanism of action.

Future research should focus on:

-

Determining the stability constant of the this compound-Fe(III) complex to provide a quantitative measure of its binding affinity.

-

Elucidating the detailed molecular signaling pathway that links intracellular iron levels to the regulation of the this compound biosynthetic gene cluster.

-

Investigating the therapeutic potential of this compound and its derivatives as iron-chelating agents in preclinical models of iron overload diseases.

A deeper understanding of this compound will not only provide valuable insights into microbial ecology and pathogenesis but may also pave the way for the development of new therapeutic strategies for a range of human diseases.

References

Early Studies on the Biological Activity of Tenellin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenellin is a secondary metabolite produced by various species of the entomopathogenic fungus Beauveria, including Beauveria bassiana.[1][2][3] Initially investigated for its potential insecticidal properties due to its origin from an insect-pathogenic fungus, the body of early and subsequent research has painted a more complex picture of this compound's biological role. This technical guide provides an in-depth review of the early studies on the biological activity of this compound, with a focus on its effects on insects and insect cells. It consolidates quantitative data, details experimental methodologies, and presents visual diagrams of key processes to offer a comprehensive resource for the scientific community.